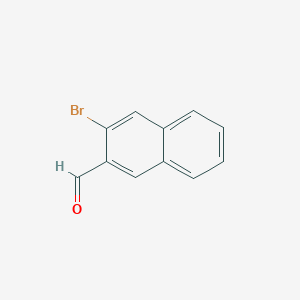

3-Bromo-2-naphthaldehyde

Vue d'ensemble

Description

3-Bromo-2-naphthaldehyde , also known by its chemical formula C₁₁H₇BrO , is a synthetic organic compound. It belongs to the class of aromatic aldehydes and contains a bromine atom substituted at the 3-position of the naphthalene ring. This compound exhibits interesting reactivity due to its aldehyde functional group.

Synthesis Analysis

Several synthetic methods exist for preparing 3-bromo-2-naphthaldehyde. One common approach involves the bromination of 2-naphthaldehyde using a brominating agent such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent. The reaction typically occurs under mild conditions and yields the desired product.

Molecular Structure Analysis

The molecular structure of 3-bromo-2-naphthaldehyde consists of a naphthalene ring fused with an aldehyde group and a bromine atom. The bromine substitution occurs at the 3-position of the naphthalene ring. The compound’s planar structure allows for resonance stabilization of the carbonyl group.

Chemical Reactions Analysis

- Aldol Condensation : 3-Bromo-2-naphthaldehyde can undergo aldol condensation reactions with other aldehydes or ketones, leading to the formation of α,β-unsaturated aldehydes.

- Grignard Reaction : Treatment with a Grignard reagent (e.g., phenylmagnesium bromide) can yield substituted derivatives.

- Reduction : Reduction of the aldehyde group using reducing agents (e.g., sodium borohydride) produces the corresponding alcohol.

Physical And Chemical Properties Analysis

- Melting Point : Approximately 115°C to 120°C.

- Solubility : Soluble in methanol.

- Appearance : Solid, often pale yellow or white crystals.

Applications De Recherche Scientifique

Synthesis and Molecular Structure

- Synthesis of Derivatives : The compound (E)-3-Bromo-N′-(2-hydroxy-1-naphthylidene)benzohydrazide, a derivative of 3-Bromo-2-naphthaldehyde, was synthesized, displaying intramolecular hydrogen bonding and intermolecular interactions forming a chain structure (Guo-Biao Cao & Xunhua Lu, 2009).

Applications in Organic Synthesis

- Formation of C-C and C-S Bonds : Utilized in organic synthesis, particularly in the preparation of benzyl sulfides and polycyclic amines, through acid-catalyzed condensation (Alessandro Strada, Mattia Fredditori, G. Zanoni, & S. Protti, 2019).

- Synthesis of Nabumetone Intermediate : 6-Methoxy-2-naphthaldehyde, related to 3-Bromo-2-naphthaldehyde, was prepared for synthesizing an intermediate of Nabumetone, showcasing its importance in pharmaceutical preparations (Tong Guo-tong, 2007).

Chemosensor Development

- Fluorescent Chemosensors : 2-Hydroxy-1-naphthaldehyde, a related compound, has been widely used for creating fluorescent chemosensors for detecting various ions, highlighting the versatility of naphthaldehyde derivatives in sensor technology (A. Das & S. Goswami, 2017).

Advanced Material Applications

- Optical Storage Devices : 1-Nitro-2-naphthaldehyde, another derivative, has been critical in developing new memory materials for two-photon three-dimensional optical storage devices (A. Dvornikov, C. M. Taylor, Yongchao. Liang, & P. Rentzepis, 1998).

Nanoparticle Synthesis

- Production of Metal Nanoparticles : Bis(2-hydroxy-1-naphthalenehydrato) Metal Complexes, related to 3-Bromo-2-naphthaldehyde, have been used to create ZnO and CdO nanoparticles, demonstrating the compound's utility in nanotechnology (T. Xaba, M. Moloto, & N. Moloto, 2016).

Safety And Hazards

- Skin Irritation : May cause skin irritation (H315).

- Eye Irritation : Strong eye irritant (H319).

- Handling Precautions : Use protective gloves, eyewear, and clothing. Avoid inhalation and skin contact. Wash thoroughly after handling.

Orientations Futures

Research on 3-bromo-2-naphthaldehyde could explore:

- Functional Group Transformations : Investigate novel reactions and applications.

- Biological Activity : Assess potential biological effects or applications.

- Catalytic Applications : Explore its use as a catalyst or ligand.

Propriétés

IUPAC Name |

3-bromonaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTRKPUSTOGJMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342373 | |

| Record name | 3-Bromo-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-naphthaldehyde | |

CAS RN |

89005-11-8 | |

| Record name | 3-Bromo-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.